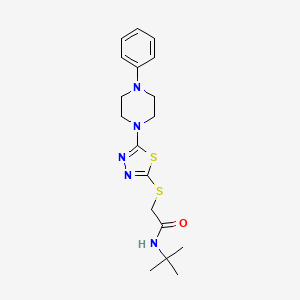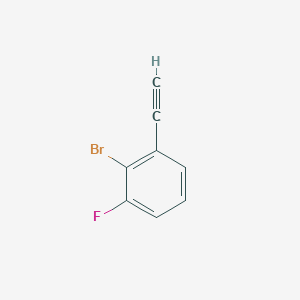
6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine is a heterocyclic organic compound with the molecular formula C10H17N5. This compound features a pyridine ring substituted with a methylpiperazine group and two amino groups at the 3 and 4 positions. It is commonly used in various scientific research applications due to its unique chemical properties .
作用機序
Target of Action
Similar compounds have been found to interact withserine/threonine-protein kinases . These enzymes play a crucial role in various cellular processes, including cell cycle regulation, differentiation, and signal transduction pathways.
Mode of Action
It’s known that compounds with similar structures can formhydrogen bonds with their targets . This interaction can lead to changes in the target’s conformation and function, potentially altering cellular processes.
Biochemical Pathways
Given its potential interaction with serine/threonine-protein kinases, it may influence pathways related tocell cycle regulation and DNA repair .
Pharmacokinetics
Similar compounds have been found to haveprotein binding properties . These properties can impact the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
Based on its potential targets, it may inducecell cycle arrest and activate DNA repair mechanisms .
Action Environment
For instance, the compound should be stored in a dark place , sealed in dry conditions, and preferably in a freezer under -20°C for optimal stability .
生化学分析
Biochemical Properties
6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine interacts with the substrate recognition site of C1s, a serine protease associated with C1 . This interaction was identified through a small molecule virtual screen .
Cellular Effects
The compound has been shown to inhibit heparin-induced activation of the CP by immune complexes, CP-driven lysis of antibody-sensitized sheep erythrocytes, CP activation in pathway-specific ELISAs, and C1-mediated cleavage of C2 in a dose-dependent manner .
Molecular Mechanism
Biochemical experiments have shown that this compound directly binds to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibits its activity with an inhibition constant (Ki) of approximately 5.8 μM .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine typically involves the following steps:
Starting Material: The synthesis begins with pyridine as the starting material.
Amination: The pyridine ring undergoes amination at the 3 and 4 positions to introduce the amino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate catalysts and solvents .
化学反応の分析
Types of Reactions
6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups and the piperazine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
類似化合物との比較
Similar Compounds
6-(4-Methylpiperazin-1-yl)pyridin-3-amine: Similar structure but lacks the additional amino group at the 4 position.
6-(4-Phenylpiperazin-1-yl)pyridine-3-amine: Similar structure with a phenyl group instead of a methyl group on the piperazine ring
Uniqueness
6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine is unique due to the presence of both amino groups and the methylpiperazine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research applications .
特性
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-3,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-14-2-4-15(5-3-14)10-6-8(11)9(12)7-13-10/h6-7H,2-5,12H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEWJXMBHSAXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=C2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2895660.png)
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2895662.png)

![N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2895665.png)
![N-{4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2895667.png)
![[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine](/img/structure/B2895668.png)


![2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B2895672.png)


![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2895676.png)


